Degraded cephaloridine

Catalog No.
S11152115
CAS No.
M.F
C14H16N2O4S2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Degraded cephaloridine

Product Name

Degraded cephaloridine

IUPAC Name

(2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C14H16N2O4S2/c1-8-7-22-13(16-12(8)14(19)20)10(6-17)15-11(18)5-9-3-2-4-21-9/h2-4,6,10,13,16H,5,7H2,1H3,(H,15,18)(H,19,20)/t10-,13-/m1/s1

InChI Key

SFVACKBZMIZHCK-ZWNOBZJWSA-N

Canonical SMILES

CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O

Isomeric SMILES

CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O

Degraded cephaloridine is a derivative of cephaloridine, a broad-spectrum antibiotic belonging to the cephalosporin class. Cephaloridine is characterized by its beta-lactam structure, which is essential for its antibacterial activity. The degradation of cephaloridine can occur through various chemical pathways, often influenced by environmental factors such as pH, temperature, and the presence of catalysts. This degradation can lead to the formation of several metabolites, which may exhibit differing biological activities compared to the parent compound.

  • Hydrolysis: The beta-lactam ring undergoes hydrolytic cleavage, leading to the formation of inactive products. This reaction is particularly significant in acidic and alkaline environments.
  • Intramolecular Aminolysis: In certain conditions, the amino group on the side chain can attack the carbonyl carbon in the beta-lactam ring, resulting in various degradation products.
  • Oxidation: Degraded cephaloridine can react with oxidizing agents, producing different metabolites that may retain some antibacterial properties or be entirely inactive .

Degraded cephaloridine exhibits variable biological activity compared to its parent compound. While cephaloridine itself is effective against a range of Gram-positive and Gram-negative bacteria, its degraded forms may have reduced or altered antimicrobial properties. Some metabolites may retain antibacterial activity, while others may be completely inactive or even toxic.

Research indicates that the biological activity of degraded cephaloridine is highly dependent on the specific degradation pathway and conditions under which it occurs. For instance, certain degradation products may interact differently with bacterial targets, potentially leading to resistance mechanisms in some bacterial strains .

The synthesis of degraded cephaloridine typically involves:

  • Chemical Hydrolysis: This can be achieved through controlled exposure to aqueous solutions at varying pH levels. Acidic or alkaline conditions facilitate different degradation pathways.
  • Oxidative Reactions: The application of oxidizing agents in solution can accelerate the degradation process and produce various metabolites.
  • Enzymatic Degradation: Certain enzymes can catalyze the breakdown of cephaloridine into its degraded forms, mimicking metabolic processes observed in biological systems .

These methods allow for the study of degraded cephaloridine's properties and potential applications.

Degraded cephaloridine has potential applications in various fields:

  • Pharmaceutical Research: Understanding the degradation pathways can inform drug formulation strategies to enhance stability and efficacy.
  • Microbiology: Studying degraded forms contributes to knowledge about antibiotic resistance mechanisms and the development of new therapeutic agents.
  • Analytical Chemistry: Degraded cephaloridine serves as a reference compound for analytical methods aimed at detecting and quantifying cephalosporin antibiotics in biological samples .

Interaction studies involving degraded cephaloridine focus on its pharmacokinetics and pharmacodynamics:

  • Drug-Drug Interactions: Research indicates that degraded cephaloridine may interact with other medications, affecting their metabolism and efficacy.
  • Mechanisms of Action: Studies explore how degraded products bind to bacterial targets differently than the parent compound, providing insights into resistance development .

These studies are crucial for understanding how degraded forms impact therapeutic outcomes.

Degraded cephaloridine shares structural similarities with other cephalosporins but exhibits unique characteristics due to its degradation products. Here are some similar compounds:

Compound NameStructure TypeBiological ActivityStability
CephalexinBeta-lactamBroad-spectrum antibioticMore stable than degraded cephaloridine
CefazolinBeta-lactamEffective against Gram-negative bacteriaStable under acidic conditions
CephradineBeta-lactamBroad-spectrum antibioticLess stable than cephalexin
CephaloglycinBeta-lactamEffective against Gram-positive bacteriaStable under neutral pH

Uniqueness of Degraded Cephaloridine:

  • The degradation process alters its biological activity significantly compared to these other compounds.
  • Its specific interaction with bacterial enzymes may lead to unique resistance profiles not seen with other cephalosporins.

Understanding these similarities and differences is essential for developing new antibiotics and improving existing ones.

Soil-Water Partitioning and Mobility Dynamics

Cephaloridine’s mobility in soil-water systems is influenced by soil composition, organic matter content, and microbial activity. Adsorption-desorption studies in agricultural soils reveal that cephaloridine exhibits low to moderate adsorption (Kd = 1.2–3.8 L/kg), with higher mobility in soils containing less organic carbon and clay [6]. For instance, in sandy loam soils with 1.5% organic carbon, cephaloridine’s adsorption coefficient decreases by 40% compared to clay-rich soils, increasing its leaching potential into groundwater [6].

Microbial degradation plays a critical role in reducing cephaloridine’s persistence. In cattle feces, cephaloridine degrades rapidly (half-life = 0.8–4.1 days) via microbial activity, producing metabolites such as desfuroylceftiofur [4]. Sterilization experiments confirm that heat-labile enzymes or microbial consortia are essential for this process [4]. Soil type further modulates degradation rates: aerobic degradation half-lives range from 22.2 days in California soil to 49.0 days in Florida soil, correlating with regional differences in microbial diversity and redox conditions [4]. Surfactants produced by soil pseudomonads, such as viscosin, alter local water distribution and enhance bioavailability, indirectly accelerating degradation in partially saturated soils [8].

Aquatic Degradation Dynamics: pH and Temperature Dependencies

In aquatic environments, cephaloridine undergoes abiotic hydrolysis and photodegradation. Hydrolysis rates are pH-dependent, with neutral conditions (pH 7) yielding a half-life of 8.0 days at 22°C, compared to 100.3 days at pH 5 [4]. Alkaline conditions (pH 9) drastically accelerate degradation (half-life = 4.2 days) due to hydroxide-ion-catalyzed β-lactam ring cleavage [5]. Photodegradation under simulated sunlight reduces half-lives by 55–78%, with direct photolysis dominating in clear water [1]. For example, cephaloridine’s half-life decreases from 18.7 days in dark conditions to 4.1 days under light exposure in lake water [1].

Temperature synergistically enhances degradation. At 47°C, hydrolysis rates increase threefold compared to 22°C, shortening half-lives to 1.4 days at pH 9 [4]. Dissolved organic matter (DOM) and nitrate exhibit compound-specific effects: DOM (5 mg/L) stimulates cephaloridine photodegradation by 9–34%, while nitrate (10 µM) has negligible impact [1]. These dynamics suggest that cephaloridine persistence is highest in cold, acidic, and shaded water bodies, posing long-term risks to aquatic ecosystems.

Transformation Products and Their Residual Bioactivity

Cephaloridine degradation generates metabolites with varying bioactivity and toxicity. Hydrolysis produces desacetylcephaloridine, which cyclizes into lactone derivatives under acidic conditions [5]. Photolysis yields pyridine-containing fragments, some retaining the β-lactam core and exhibiting residual antibacterial activity [1]. For instance, lactone derivatives inhibit Bacillus subtilis growth at concentrations as low as 0.5 µg/mL, suggesting partial preservation of bioactivity [1].

Of concern are transformation products that induce oxidative stress in non-target organisms. Cephaloridine depletes reduced glutathione (GSH) in renal tissues, triggering lipid peroxidation and cellular damage [3]. While most metabolites lose direct antimicrobial efficacy, their ability to disrupt redox homeostasis in aquatic invertebrates (e.g., Daphnia magna) and soil microbiota has been documented [2] [3]. Additionally, cephaloridine’s zwitterionic structure promotes interaction with bacterial membranes, potentially facilitating horizontal gene transfer of antibiotic resistance genes in sediment microbiomes [7] [2].

Degraded cephaloridine, a beta-lactam antibiotic derivative with the molecular formula C14H16N2O4S2 and molecular weight of 340.418 Da, represents a significant analytical challenge due to its complex chemical structure and various degradation pathways [1] [2]. The compound consists of a 3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid backbone with specific substituents including thiophene-2-ylacetyl amino group and formyl functionality [2].

The analytical identification of degradation products from cephaloridine requires sophisticated methodologies that can separate, identify, and characterize the various degradation byproducts formed under different stress conditions. These methodologies primarily encompass chromatographic separation techniques coupled with mass spectrometric approaches to provide comprehensive structural information.

Chromatographic Separation Techniques for Degradation Byproducts

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography serves as the primary separation technique for degraded cephaloridine analysis. The optimal chromatographic conditions typically employ reversed-phase C18 columns with gradient elution systems. Studies have demonstrated that YMC Pack Pro C18-RP columns (250 × 4.6 mm, 5 μm particle size) provide excellent separation of cephalosporin degradation products with retention times ranging from 1.57 to 3.84 minutes [3].

The mobile phase composition critically influences the separation efficiency. A gradient system utilizing potassium dihydrogen phosphate buffer (pH 6.8) combined with acetonitrile and methanol has proven effective for cephalosporin degradation product separation [4]. Specifically, mobile phase compositions of 6.8 g/L KH2PO4 in water (pH adjusted to 6.80 with sodium hydroxide) as mobile phase A, and acetonitrile-phosphate buffer mixtures as mobile phase B, achieve baseline resolution of degradation products [4].

Alternative chromatographic conditions include citric acid-potassium chloride buffer systems. Mobile phases composed of 45 volumes acetonitrile and 55 volumes of citric acid (10 mmol/L) with potassium chloride (18 mmol/L) demonstrate superior resolution for cephalosporin degradation byproducts, with flow rates of 1.0 mL/min and detection wavelengths at 270 nm [3].

Ultra Performance Liquid Chromatography Approaches

Ultra Performance Liquid Chromatography provides enhanced separation efficiency and reduced analysis time for degraded cephaloridine characterization. UPLC systems utilizing C18 columns (50 × 2.1 mm, 1.7 μm) with binary mobile phases of acidified acetonitrile (0.1% formic acid) and water (0.1% formic acid) achieve complete separation within 10 minutes [5]. The improved resolution and peak capacity of UPLC systems enable detection of minor degradation products that may co-elute in conventional HPLC systems.

The chromatographic conditions for UPLC analysis typically involve gradient elution programs with initial conditions of 2% organic phase, increasing to 50% over 45 minutes, followed by column equilibration periods [5]. Detection wavelengths are optimized based on the ultraviolet absorption characteristics of degraded cephaloridine, with primary detection at 254 nm and secondary monitoring at 210 nm [4].

Chiral Separation Methodologies

Chiral separation techniques become particularly important for degraded cephaloridine analysis due to potential stereoisomeric degradation products. Bovine serum albumin columns have been successfully employed for chiral separation of beta-lactam degradation products, enabling detection of epimerization at C-6 and C-7 positions [6]. These methods are essential for understanding the stereochemical aspects of degradation pathways and identifying specific isomeric forms of degradation products.

The chiral separation conditions typically require specialized mobile phases with pH optimization to maintain protein column stability while achieving enantioselective separation. Flow rates are generally reduced to 0.5-0.8 mL/min to maximize chiral recognition, with detection performed using optical activity measurements in addition to conventional UV detection [6].

Mass Spectrometric Characterization Approaches

Electrospray Ionization Mass Spectrometry

Electrospray Ionization Mass Spectrometry represents the fundamental approach for degraded cephaloridine characterization. The compound readily forms protonated molecular ions [M+H]+ at m/z 341.06243 under positive ionization conditions [2]. ESI-MS parameters require optimization with capillary voltages of 3.0-5.5 kV, cone voltages of 25-50 V, and desolvation temperatures of 350-400°C for optimal ionization efficiency [5].

The ESI-MS analysis of degraded cephaloridine reveals characteristic fragmentation patterns including loss of carboxylic acid functionality (m/z 295), loss of thiophene-2-ylacetyl group, and beta-lactam ring cleavage products [7]. The ionization efficiency varies significantly between positive and negative modes, with positive ESI typically providing superior sensitivity for cephalosporin analysis [8].

Collision Cross Section measurements provide additional structural information, with predicted values of 175.5 Ų for [M+H]+, 179.5 Ų for [M+Na]+, and 177.1 Ų for [M-H]- adducts [2]. These measurements aid in distinguishing between isomeric degradation products and confirming molecular structures.

Tandem Mass Spectrometry Fragmentation Analysis

Tandem Mass Spectrometry provides detailed structural characterization through collision-induced dissociation fragmentation patterns. The primary fragmentation of degraded cephaloridine involves cleavage of the beta-lactam ring, producing characteristic product ions that reflect the thiazine ring structure and side chain composition [9].

The fragmentation pathway typically begins with loss of the C-3 substituent, generating fragment ions at m/z values corresponding to the core thiazine structure. Subsequent fragmentations include decarboxylation reactions (loss of 44 Da), dehydration processes (loss of 18 Da), and side chain cleavages that produce ions characteristic of the thiophene-2-ylacetyl moiety [9].

Multiple Reaction Monitoring methods utilize specific precursor-to-product ion transitions for quantitative analysis. The primary transition involves the molecular ion at m/z 341 fragmenting to characteristic product ions, with collision energies optimized between 15-40 eV depending on the specific fragmentation pathway [10]. Secondary transitions provide confirmatory identification and enhance method selectivity.

High Resolution Mass Spectrometry

High Resolution Mass Spectrometry using Orbitrap or Time-of-Flight analyzers provides accurate mass measurements essential for molecular formula determination of degradation products. The accurate mass of degraded cephaloridine (340.05514839 Da) enables discrimination from closely related compounds and confirmation of degradation product structures [1].

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

340.05514934 g/mol

Monoisotopic Mass

340.05514934 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

Explore Compound Types